2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate
Overview
Description
2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of an azo group, a chloro-nitro substituted phenyl ring, and a methacrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with an appropriate phenyl compound to form the azo linkage. The final step involves the esterification of the resulting azo compound with methacrylic acid or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines, while substitution reactions involving the chloro group can yield various substituted derivatives .
Scientific Research Applications
2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and as a monomer in polymerization reactions.
Mechanism of Action
The mechanism of action of 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate involves its interaction with specific molecular targets and pathways. The azo group can undergo reversible reduction and oxidation, making it useful in redox reactions. The methacrylate moiety allows for polymerization, enabling the formation of complex polymeric structures. These properties make it a versatile compound in various applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenyl azo compounds: These compounds share the azo linkage and chloro-nitro substitution but differ in the attached functional groups.
Methacrylate derivatives: Compounds with similar methacrylate moieties but different substituents on the phenyl ring.
Uniqueness
2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate is unique due to its combination of an azo group, chloro-nitro substitution, and methacrylate moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4/c1-4-24(11-12-29-20(26)14(2)3)16-7-5-15(6-8-16)22-23-19-10-9-17(25(27)28)13-18(19)21/h5-10,13H,2,4,11-12H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXGDBTUUWCZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(=O)C(=C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201037490 | |
Record name | 2-[{4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]ethyl 2-methyl-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201037490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82701-58-4 | |
Record name | 2-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82701-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082701584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[{4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]ethyl 2-methyl-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201037490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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